Regioisomeric Identity Confirmation: CAS, InChI Key, and SMILES Differentiation from Closest Analogs
The target compound 4-Fluoro-5-(trifluoromethoxy)-1H-benzimidazole is uniquely identified by CAS 1804058-28-3, InChI Key NEFIKZZVKXYHPY-UHFFFAOYSA-N, and SMILES Fc1c(OC(F)(F)F)ccc2[nH]cnc12. Its closest positional isomers—4-Fluoro-6-(trifluoromethoxy)-1H-benzimidazole (CAS 1804058-26-1, InChI Key HNDIBXCQYYSTTM), 5-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole (CAS 1804189-34-1, InChI Key BBSCHGWLYGNQPD), and 6-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole (CAS 1804093-75-1, InChI Key VXQDVMUXXIHPSX)—share identical molecular formula and computed XLogP3-AA (2.8), hydrogen bond donor/acceptor counts, TPSA (37.9 Ų), and exact mass (220.02597540 g/mol) . No experimental biological or physicochemical comparator data are available in the peer-reviewed literature for any pair of these isomers to date.
| Evidence Dimension | Regioisomeric identity (CAS, InChI Key, SMILES, substitution pattern) |
|---|---|
| Target Compound Data | 4-F-5-OCF3; CAS 1804058-28-3; InChI Key NEFIKZZVKXYHPY; SMILES Fc1c(OC(F)(F)F)ccc2[nH]cnc12 |
| Comparator Or Baseline | Isomer A (4-F-6-OCF3): CAS 1804058-26-1, InChI Key HNDIBXCQYYSTTM. Isomer B (5-F-4-OCF3): CAS 1804189-34-1, InChI Key BBSCHGWLYGNQPD. Isomer C (6-F-4-OCF3): CAS 1804093-75-1, InChI Key VXQDVMUXXIHPSX |
| Quantified Difference | All four isomers have identical computed physicochemical properties (MW 220.12, XLogP3 2.8, TPSA 37.9 Ų). No biological activity comparator data available in the public domain. |
| Conditions | Computed physicochemical properties from Alfa Chemistry and Chemsrc vendor datasheets |
Why This Matters
Correct regioisomer procurement is the foundational prerequisite for reproducible SAR exploration; ordering the wrong isomer by CAS number invalidates any downstream biological or chemical investigation.
